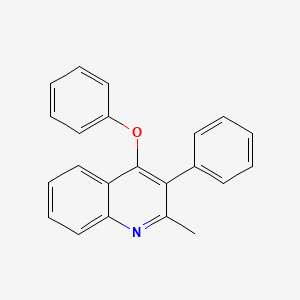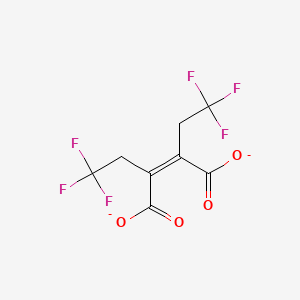
1,1,1,7,7,7-Hexafluoro-4,4-dichloro-3,5-dioxaheptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,7,7,7-Hexafluoro-4,4-dichloro-3,5-dioxaheptane is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of both chlorine and fluorine atoms, which contribute to its high reactivity and stability. It is used in various industrial and scientific applications due to its distinctive chemical structure.
Preparation Methods
The synthesis of 1,1,1,7,7,7-Hexafluoro-4,4-dichloro-3,5-dioxaheptane typically involves the fluorination of suitable precursor compounds. One common method is the direct fluorination of chlorinated organic compounds using elemental fluorine or fluorinating agents such as cobalt trifluoride. The reaction conditions often require controlled temperatures and pressures to ensure the selective introduction of fluorine atoms without causing unwanted side reactions .
Industrial production methods may involve the use of continuous flow reactors to achieve higher yields and better control over reaction parameters. These methods are designed to optimize the efficiency of the fluorination process while minimizing the formation of by-products.
Chemical Reactions Analysis
1,1,1,7,7,7-Hexafluoro-4,4-dichloro-3,5-dioxaheptane undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
1,1,1,7,7,7-Hexafluoro-4,4-dichloro-3,5-dioxaheptane has several scientific research applications, including:
Biology: The compound is studied for its potential use in biological systems, particularly in the development of fluorinated pharmaceuticals and imaging agents.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent.
Industry: The compound is used in the production of specialty chemicals and materials, including fluorinated polymers and surfactants.
Mechanism of Action
The mechanism of action of 1,1,1,7,7,7-Hexafluoro-4,4-dichloro-3,5-dioxaheptane involves its interaction with molecular targets through its reactive functional groups. The fluorine and chlorine atoms in the compound can form strong bonds with other atoms, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, thereby influencing various biochemical pathways .
Comparison with Similar Compounds
1,1,1,7,7,7-Hexafluoro-4,4-dichloro-3,5-dioxaheptane can be compared with other similar compounds, such as:
1,1,1,3,3,3-Hexafluoro-2-propanol: This compound is also fluorinated and is used as a solvent in various chemical reactions.
2-Butene, 2,3-dichloro-1,1,1,4,4,4-hexafluoro-: This compound shares the presence of both chlorine and fluorine atoms but has a different carbon backbone.
1,1,1,4,4,4-Hexafluoro-2-butene: Similar to the previous compound, it contains both chlorine and fluorine atoms but has a different arrangement of these atoms, leading to distinct chemical properties.
Properties
Molecular Formula |
C8H4F6O4-2 |
|---|---|
Molecular Weight |
278.10 g/mol |
IUPAC Name |
(Z)-2,3-bis(2,2,2-trifluoroethyl)but-2-enedioate |
InChI |
InChI=1S/C8H6F6O4/c9-7(10,11)1-3(5(15)16)4(6(17)18)2-8(12,13)14/h1-2H2,(H,15,16)(H,17,18)/p-2/b4-3- |
InChI Key |
YRENZCJATZMREB-ARJAWSKDSA-L |
Isomeric SMILES |
C(/C(=C(\CC(F)(F)F)/C(=O)[O-])/C(=O)[O-])C(F)(F)F |
Canonical SMILES |
C(C(=C(CC(F)(F)F)C(=O)[O-])C(=O)[O-])C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(Bromomethyl)-7H-imidazo[2,1-b][1,3]thiazol-4-ium bromide](/img/structure/B14006910.png)
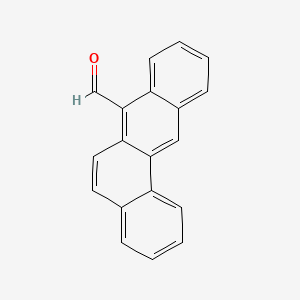
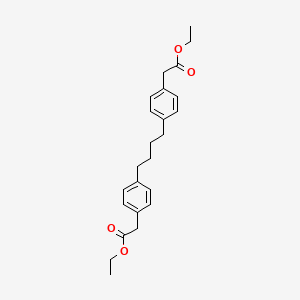
![Benzyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]pyrrolidine-1-carboxylate](/img/structure/B14006919.png)
![2,6-Ditert-butyl-4-[(4-methoxyphenyl)-(pyridin-2-ylamino)methyl]phenol](/img/structure/B14006921.png)
![2-[(2,6-dimethylphenoxy)methyl]-4,5-dihydro-1H-imidazole;hydrochloride](/img/structure/B14006922.png)
![1-[2-(Trifluoromethyl)phenyl]-2-imidazolidinethione](/img/structure/B14006923.png)
![Ethyl 2-[(diethylamino)methyl]-2,3-diphenylpropanoate](/img/structure/B14006928.png)

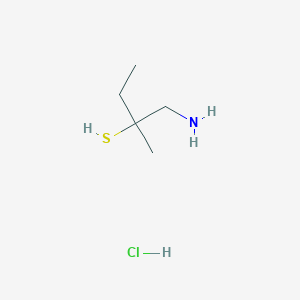

![5-[Chloro(phenyl)methylidene]-1,3-diphenylhexahydropyrimidine-2,4,6-trione](/img/structure/B14006953.png)
![Bicyclo[2.2.2]octane-2,3-dicarbonitrile](/img/structure/B14006959.png)
